molecular formula C18H39NO6 B8667376 Tris(2-(2-ethoxyethoxy)ethyl)amine CAS No. 75888-21-0

Tris(2-(2-ethoxyethoxy)ethyl)amine

Cat. No. B8667376
CAS RN: 75888-21-0
M. Wt: 365.5 g/mol
InChI Key: XZGIHWAIIZHXKX-UHFFFAOYSA-N
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Patent
US04288386

Procedure details

51.6 g (i.e., 0.215 mol) of tris-(2-chloroethyl)-amine hydrochloride were added to the above mixture (a). The mixture was subsequently heated at the reflux temperature of the 2-ethoxyethanol for 12 hours and the solvent was then distilled under reduced pressure. The excess sodium 2-ethoxyethanolate was neutralized by adding 12 cm3 of aqueous HCl (10 N) thereto. The sodium chloride was filtered off and the solution was distilled. The tris-(3,6-dioxaoctyl)-amine distilled between 200° C. and 210° C. under a pressure of 1 mm Hg. The yield was 68%.
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]([CH2:9][CH2:10]Cl)[CH2:6][CH2:7]Cl.[CH2:12]([O:14][CH2:15][CH2:16][OH:17])[CH3:13]>>[CH2:4]([N:5]([CH2:9][CH2:10][O:17][CH2:16][CH2:15][O:14][CH2:12][CH3:13])[CH2:6][CH2:7][O:17][CH2:16][CH2:15][O:14][CH2:12][CH3:13])[CH2:3][O:17][CH2:16][CH2:15][O:14][CH2:12][CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
Cl.ClCCN(CCCl)CCCl
Name
mixture ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled under reduced pressure
ADDITION
Type
ADDITION
Details
by adding 12 cm3 of aqueous HCl (10 N)
FILTRATION
Type
FILTRATION
Details
The sodium chloride was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solution was distilled
DISTILLATION
Type
DISTILLATION
Details
The tris-(3,6-dioxaoctyl)-amine distilled between 200° C. and 210° C. under a pressure of 1 mm Hg

Outcomes

Product
Name
Type
Smiles
C(COCCOCC)N(CCOCCOCC)CCOCCOCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.